m-PEG36-amine
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Overview
Description
m-PEG36-amine is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its long chain of 36 ethylene glycol units terminated with an amine group. This compound is highly hydrophilic and increases the solubility of conjugated molecules in aqueous media .
Mechanism of Action
Target of Action
m-PEG36-amine, also known as mPEG36-NH2, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The this compound linker contains an amino group and a methoxy group on the ends . The amino group can readily react with carboxylic acids and activated esters to form an amide bond . It can also react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form a C-N bond . This allows the this compound linker to connect the E3 ubiquitin ligase ligand and the target protein ligand, forming a PROTAC .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, this compound can selectively degrade target proteins, affecting the pathways in which these proteins are involved .
Pharmacokinetics
It’s known that the polyethylene glycol (peg) part of the molecule can increase water solubility , which could potentially enhance the bioavailability of the PROTACs
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt the progression of the disease.
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, factors such as pH and temperature could potentially affect the reactivity of the amino group . Additionally, the presence of other reactive species in the environment could compete with the intended reaction . .
Biochemical Analysis
Biochemical Properties
m-PEG36-amine plays a crucial role in biochemical reactions as a PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules to form amide bonds . The nature of these interactions is primarily through the formation of these bonds, which are critical in the synthesis of PROTACs .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily through its role as a PROTAC linker . It influences cell function by enabling the degradation of target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a PROTAC linker . It enables the formation of PROTACs, which selectively degrade target proteins . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its stability as a PROTAC linker . Information on its degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis and degradation of PROTACs . It interacts with enzymes or cofactors involved in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of PROTACs . Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.
Subcellular Localization
The subcellular localization of this compound is primarily associated with the target proteins of the PROTACs it forms . Any effects on its activity or function are related to the activity and function of these target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
m-PEG36-amine is synthesized through the reaction of polyethylene glycol with an amine-terminated reagent. The process typically involves the activation of the terminal hydroxyl group of polyethylene glycol, followed by nucleophilic substitution with an amine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of activated esters or carbonyl compounds to facilitate the formation of the amine-terminated PEG .
Chemical Reactions Analysis
Types of Reactions
m-PEG36-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with carboxylic acids and activated esters to form amide bonds.
Reductive Amination: Reacts with carbonyl compounds (ketones and aldehydes) under reductive conditions to form C-N bonds.
Common Reagents and Conditions
Carboxylic Acids and Activated Esters: Used in nucleophilic substitution reactions.
Carbonyl Compounds: Used in reductive amination reactions with reducing agents like sodium cyanoborohydride.
Major Products
The major products formed from these reactions are amide-linked or amine-linked conjugates, which are often used in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
m-PEG36-amine is widely used in scientific research due to its versatility and solubility-enhancing properties. Some key applications include:
Comparison with Similar Compounds
Similar Compounds
m-PEG24-amine: A shorter PEG linker with 24 ethylene glycol units.
m-PEG12-amine: An even shorter PEG linker with 12 ethylene glycol units
Uniqueness
m-PEG36-amine is unique due to its longer chain length, which provides greater flexibility and solubility enhancement compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPPTSWMCRRFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H149NO36 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1616.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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